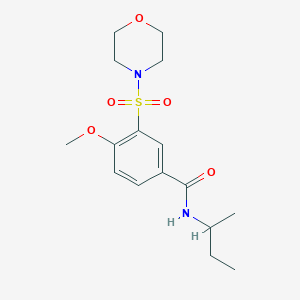

N-(sec-butyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives, including those with morpholinyl groups, involves various strategies that often focus on optimizing the gastrokinetic activity by modifying the substituents on the benzamide nucleus. For instance, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for their effects on gastric emptying, highlighting the significance of the N-4 substituent in determining the compounds' efficacy (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, the crystal structure analysis of a benzamide molecule with a morpholinone ring revealed specific intra- and intermolecular hydrogen bonds that stabilize the structure, which could be relevant for understanding the structural requirements for biological activity (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including those involving their sulfonamide and carboxamide groups. For instance, the synthesis of sulfamoyl-benzamides as selective inhibitors for h-NTPDases involves chemical reactions that introduce biologically relevant substituents, showcasing the chemical versatility of these compounds (Zaigham et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their solvability and crystalline structure, are influenced by their molecular configuration. For example, the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide through X-ray diffraction and DFT calculations provides insights into its crystalline structure and physical properties, which are essential for understanding its behavior in biological systems (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity and interaction with biological targets, are critical for their biological effects. The synthesis and evaluation of sulfamoyl benzamide derivatives as h-NTPDase inhibitors highlight the chemical properties that contribute to their selective inhibition of specific isoforms, providing a foundation for the development of therapeutic agents (Zaigham et al., 2023).

Mécanisme D'action

Target of Action

The primary target of N-(butan-2-yl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide, also known as Navitoclax , is the Bcl-2 family of proteins . These proteins are major negative regulators of apoptosis, the process of programmed cell death .

Mode of Action

Navitoclax acts as a small molecule inhibitor of Bcl-2 family proteins . It blocks the enzymes that prevent cancer cells from undergoing apoptosis . By inhibiting these proteins, Navitoclax allows the activation of the apoptosis pathway, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway, a crucial biochemical pathway in cells. When the Bcl-2 proteins are inhibited, pro-apoptotic proteins such as Bax and Bak are free to initiate the apoptosis pathway . This leads to a series of downstream effects, including the release of cytochrome c from mitochondria and the activation of caspases, which ultimately leads to cell death .

Pharmacokinetics

It is known to be an orally bioavailable compound , suggesting that it can be absorbed through the digestive tract

Result of Action

The result of Navitoclax’s action at the molecular level is the induction of apoptosis in cancer cells . At the cellular level, this leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .

Propriétés

IUPAC Name |

N-butan-2-yl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-4-12(2)17-16(19)13-5-6-14(22-3)15(11-13)24(20,21)18-7-9-23-10-8-18/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSOGIGAXLEJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4724059.png)

![2-{4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4724068.png)

![2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4724088.png)

![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724093.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4724100.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)

![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)

![N-{4-[(difluoromethyl)thio]phenyl}-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4724145.png)

![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4724148.png)